molecular formula C16H17FN2O2 B5535235 N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B5535235
M. Wt: 288.32 g/mol
InChI Key: URRXCHPGUMDLLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, involves directed lithiation and subsequent reactions with various electrophiles. For example, directed lithiation of related compounds has been achieved at temperatures ranging from –20 to 0 °C using n-BuLi in anhydrous THF, producing high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Moreover, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, offering a racemization-free approach (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives has been extensively studied through techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. These studies have provided insights into the crystalline structures and conformations of various urea derivatives, highlighting the complexity and diversity of these compounds' molecular architecture (Hu et al., 2018).

Chemical Reactions and Properties

Urea derivatives participate in a range of chemical reactions, offering a versatile toolkit for the synthesis of complex organic molecules. For instance, the reactivity of such compounds with electrophiles following lithiation has been documented, showcasing their utility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the Lossen rearrangement provides a method for converting carboxylic acids to ureas, further expanding the synthetic applications of these compounds (Thalluri, Manne, Dev, & Mandal, 2014).

Physical Properties Analysis

The physical properties of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea and related compounds, such as solubility, melting points, and crystalline structures, are critical for understanding their behavior in various environments and applications. Single-crystal X-ray diffraction studies, for instance, have elucidated the crystalline structures of similar compounds, providing valuable information about their physical characteristics (Hu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in synthetic chemistry and potential applications. Studies on the reactivity of urea derivatives with electrophiles and their application in organic synthesis reflect the compound's versatile chemical properties (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-21-15-7-5-12(6-8-15)9-10-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRXCHPGUMDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

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